Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate
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Overview
Description
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid and strained structure, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate typically involves the ring contraction of bicyclo[3.1.0]hexan-2-one derivatives. One common method includes the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative, followed by thermal ring contraction to yield various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid . The acids can then be converted into the corresponding methyl ketones, which undergo a Baeyer-Villiger oxidation to form the desired acetate esters.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate depends on its specific application. In medicinal chemistry, its bicyclic structure can interact with biological targets, influencing their activity. The rigid and strained nature of the bicyclic framework can enhance binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure, used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: The precursor to bicyclo[2.1.0]pentane derivatives, with different chemical properties and reactivity.
Uniqueness: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is unique due to its specific bicyclic structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in drug development highlight its importance in scientific research.
Biological Activity
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a bicyclic compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and preliminary research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H14O3, with a molecular weight of 170.21 g/mol. Its bicyclic structure contributes to its rigidity and reactivity, allowing for diverse chemical transformations and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, focusing on optimizing yield and purity while minimizing environmental impact. Laboratory methods are primarily documented, with industrial-scale production less frequently detailed.
Interaction Studies
Research indicates that the unique bicyclic framework of this compound may enhance binding affinity and selectivity toward specific biological targets, such as enzymes and receptors. The presence of a hydroxyl group and an acetate moiety is hypothesized to influence enzyme interactions and metabolic pathways significantly .
Table 1: Potential Biological Targets
Biological Target | Type | Interaction Potential |
---|---|---|
Enzymes | Metabolic enzymes | High |
Receptors | Neurotransmitter | Moderate |
Transporters | Cellular transport | Low |
Preliminary Research Findings
Preliminary studies have suggested that derivatives of this compound could have applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific receptors or enzymes .
Case Study: Enzyme Interaction
A study focused on the interaction between this compound and cytochrome P450 enzymes indicated that the compound could act as a substrate or inhibitor, influencing drug metabolism . This interaction is crucial for understanding the compound's pharmacokinetics and potential therapeutic applications.
Comparative Analysis with Similar Compounds
This compound shares similarities with other bicyclic compounds, which can provide insights into its biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | Bicyclic | Anti-inflammatory properties |
Bicyclo[3.1.0]hexan-2-one | Larger bicyclic | Precursor for synthesizing derivatives |
Bicyclo[2.2.0]hexane | Different ring size | Known for unique stability |
Properties
CAS No. |
917955-75-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-2-bicyclo[2.1.0]pentanyl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)4-6-3-7-5-9(6,7)11/h6-7,11H,2-5H2,1H3 |
InChI Key |
FLBCGMRSZBFMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2C1(C2)O |
Origin of Product |
United States |
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